Dpdpe tfa

δ-opioid receptor binding selectivity receptor pharmacology

DPDPE TFA is the irreplaceable DOR tool for three core applications where SNC80 and DADLE fall short: (1) cardioprotection—validated in swine MI models where DADLE fails; (2) biased signaling—probes C-terminal-dependent DOR trafficking abolished by truncation, unlike SNC80; (3) safe analgesia—antinociception without μ-opioid cross-tolerance or respiratory depression. As an anticonvulsant reference, it lacks DADLE's proconvulsant EEG activity. For reproducible, translatable DOR pharmacology, DPDPE TFA is the definitive agonist.

Molecular Formula C32H40F3N5O9S2
Molecular Weight 759.8 g/mol
CAS No. 172888-59-4
Cat. No. B2728069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpdpe tfa
CAS172888-59-4
Molecular FormulaC32H40F3N5O9S2
Molecular Weight759.8 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1
InChIKeyLUVILUYVBUMMRG-JZHXPYGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DPDPE TFA (CAS 172888-59-4) Procurement Guide: A Selective δ-Opioid Receptor Agonist Peptide


DPDPE TFA (CAS 172888-59-4), or [D-Pen², D-Pen⁵]-Enkephalin trifluoroacetate, is a synthetic cyclic enkephalin analog and a highly selective agonist for the δ-opioid receptor (DOR) [1]. It is distinguished from linear endogenous enkephalins by its disulfide-bridged, penicillamine-stabilized cyclic structure, which confers enhanced metabolic stability and receptor selectivity [2]. As a foundational tool in opioid research, DPDPE TFA is widely used to probe DOR-specific pharmacology in pain, neuroprotection, and seizure studies, and serves as a critical reference standard for evaluating novel DOR-targeting compounds [3]. The TFA salt form is the standard for research procurement, ensuring consistent solubility and defined peptide content .

Why DPDPE TFA Cannot Be Substituted by Other δ-Opioid Agonists Like SNC80 or DADLE


Selecting a δ-opioid receptor (DOR) agonist for research requires careful consideration beyond simply achieving target binding. Compounds within the same class, such as the small molecule SNC80 or the peptide DADLE, exhibit distinct pharmacological profiles that can fundamentally alter experimental outcomes [1][2]. Differences in receptor down-regulation mechanisms, functional selectivity, in vivo efficacy in specific disease models, and safety profiles (e.g., seizure liability) mean that data generated with one agonist cannot be reliably extrapolated to another [1][3]. The unique properties of DPDPE TFA dictate its specific and irreplaceable utility in established research paradigms.

Quantitative Differentiation of DPDPE TFA: A Comparative Evidence Guide


Receptor Binding Selectivity: DPDPE TFA vs. μ and κ Opioid Receptors

DPDPE TFA demonstrates a marked selectivity for the δ-opioid receptor (DOR) over μ- and κ-opioid receptors (MOR and KOR). In rat brain homogenates, its binding affinity (Ki) for DOR is 2.7 nM, which is substantially lower (i.e., more potent) than its affinity for MOR (Ki = 713 nM) and KOR (Ki > 1,500 nM) . This translates to a >250-fold selectivity for DOR over the other subtypes, a critical differentiator from less selective opioid peptides [1].

δ-opioid receptor binding selectivity receptor pharmacology

Receptor Down-Regulation: Differential Effects of DPDPE TFA vs. SNC80

DPDPE TFA and the non-peptide DOR agonist SNC80 engage different receptor down-regulation mechanisms. A study on human DOR demonstrated that while both agonists induced receptor internalization, DPDPE-mediated down-regulation was completely blocked by truncation of the receptor's C-terminus after Gly338. In stark contrast, SNC80 was still able to mediate significant down-regulation of this same truncated receptor [1].

receptor trafficking functional selectivity biased signaling

Cardioprotective Efficacy in Ischemia-Reperfusion: DPDPE TFA vs. DADLE

In a swine model of myocardial infarction, pretreatment with DPDPE TFA resulted in a significant reduction in infarct size. The area of necrosis (infarct size, IS) was reduced from a control value of 64.7 ± 5% to 36.5 ± 6% (P < 0.01). Under the same experimental conditions, the related opioid peptide DADLE had no protective effect, yielding an infarct size of 66.8 ± 3%, which was not significantly different from the control [1].

myocardial infarction ischemia-reperfusion injury cardioprotection

In Vivo Safety Profile: Respiratory Depression of DPDPE TFA vs. Standard Opioids

A major limitation of μ-opioid receptor (MOR) agonists like morphine and fentanyl is dose-limiting respiratory depression. In a comparative in vivo profiling study in rats, the classic opioids morphine, morphine-6-glucuronide (M6G), and fentanyl acted as full agonists for inducing respiratory depression. In contrast, the DOR agonist DPDPE TFA was found to be completely inactive in this assay, producing no significant respiratory depressant effects [1].

respiratory depression safety pharmacology opioid side effects

Analgesic Tolerance: DPDPE TFA Does Not Exhibit Cross-Tolerance with Morphine

The development of tolerance to the analgesic effects of μ-opioids like morphine is a significant clinical and research challenge. Studies have shown that pretreatment with morphine in mice induces acute tolerance to subsequent morphine administration, as well as cross-tolerance to other MOR agonists like DAGO. Crucially, this same morphine pretreatment does not induce cross-tolerance to the analgesic effects of DPDPE TFA [1].

analgesic tolerance opioid rotation cross-tolerance

Seizure Liability: DPDPE TFA vs. DADLE in EEG Studies

Certain opioid peptides are known to possess proconvulsant properties, which can confound their use as analgesics or research tools. Electroencephalographic (EEG) studies have shown that DADLE is a potent inducer of non-convulsive seizure activity. In direct contrast, DPDPE TFA and the related peptide DPLPE did not cause any seizure activity in these same models [1]. This highlights a critical difference in the central nervous system effects of these ostensibly similar DOR-targeting peptides.

seizure liability epilepsy models EEG

High-Value Research Applications for DPDPE TFA (CAS 172888-59-4)


Investigating DOR-Selective Cardioprotection in Ischemia-Reperfusion Injury Models

DPDPE TFA is the validated tool of choice for inducing δ-opioid receptor-mediated cardioprotection in preclinical models. As demonstrated in swine, DPDPE significantly reduces myocardial infarct size [1], an effect not observed with the less selective peptide DADLE [1]. This makes DPDPE essential for studying the downstream signaling pathways of DOR in the heart and for validating new cardioprotective strategies targeting this receptor.

Dissecting Receptor Trafficking and Functional Selectivity at the Delta-Opioid Receptor

Researchers studying biased signaling and receptor regulation should use DPDPE TFA to probe C-terminal-dependent DOR trafficking. Unlike the small molecule agonist SNC80, DPDPE's ability to down-regulate the receptor is completely abolished by C-terminal truncation [2]. This makes DPDPE the appropriate reference agonist for investigating the molecular determinants of DOR internalization and fate, and for differentiating the actions of novel ligands.

Establishing DOR-Specific Analgesia and Tolerance Paradigms without Respiratory Depression

DPDPE TFA is a critical reagent for studying DOR-mediated antinociception in isolation. It provides a unique profile: it produces analgesia in specific models without inducing cross-tolerance to or from μ-opioid agonists like morphine [3], and it is devoid of the life-threatening respiratory depression associated with traditional opioid analgesics [4]. This combination of properties makes DPDPE the gold standard for investigating DOR as a target for safer pain therapeutics.

Validating DOR as an Anticonvulsant Target in Epilepsy Models

For research into novel anticonvulsant therapies, DPDPE TFA serves as a validated reference agonist. It exhibits dose-dependent anticonvulsant effects in maximal electroshock (MES) and flurothyl seizure models in rats [5]. Importantly, unlike other opioid peptides such as DADLE, DPDPE does not itself induce seizure activity on EEG [6], allowing researchers to confidently attribute observed anticonvulsant effects to DOR activation without confounding proconvulsant liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpdpe tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.